2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride
Description
Chemical Structure and Properties: 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine hydrochloride (CAS: 2287280-60-6) is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane scaffold substituted with a phenyl group and an aminomethyl moiety. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol . The compound is recognized for its role as a saturated bioisostere of ortho-substituted phenyl rings, offering improved physicochemical properties such as enhanced water solubility and reduced lipophilicity compared to aromatic counterparts .
Applications:
This compound has been validated in medicinal and agrochemical contexts. For example, replacing the ortho-substituted phenyl ring in agrochemicals like fluxapyroxad and boscalid (BASF) with the 2-oxabicyclo[2.1.1]hexane scaffold retained bioactivity while significantly improving solubility and metabolic stability .
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-11(9-4-2-1-3-5-9)12-6-10(7-12)14-8-12;/h1-5,10-11H,6-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRCFTVYBMRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)C(C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as a saturated bioisostere of the ortho-substituted phenyl ring, which is significant in drug design due to its ability to enhance solubility and reduce lipophilicity while retaining biological activity.
- IUPAC Name : 2-oxabicyclo[2.1.1]hexan-4-ylmethanamine hydrochloride
- CAS Number : 2287280-60-6
- Molecular Formula : C6H12ClNO
- Molecular Weight : 149.62 g/mol
- Purity : 97%
The biological activity of 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine is attributed to its structural properties, which allow it to interact with various biological targets. The bicyclic structure facilitates binding to receptors and enzymes, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine exhibit antimicrobial properties. For instance, the incorporation of this bicyclic structure into known bioactive compounds has improved their efficacy against various pathogens.
Cytotoxicity
Studies have shown that derivatives of 2-Oxabicyclo[2.1.1]hexane possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve apoptosis induction or cell cycle arrest.
Solubility Enhancement
One notable advantage of using 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine as a bioisostere is its ability to significantly enhance the water solubility of compounds that traditionally suffer from poor solubility due to the presence of phenyl rings.
Case Study 1: Replacement in Agrochemicals
In a study focused on agrochemical fungicides, the replacement of the ortho-substituted phenyl ring with 2-Oxabicyclo[2.1.1]hexane resulted in:
- Fluxapyroxad : Increased solubility from 25 µM to 155 µM.
- Boscalid : Enhanced solubility from 11 µM to 152 µM.
These changes suggest improved bioavailability and efficacy in agricultural applications .
Case Study 2: Antibacterial Agents
The incorporation of the bicyclic framework into antibacterial agents has shown promising results in enhancing activity against resistant strains of bacteria, indicating that further exploration into this compound could lead to the development of new antibiotics .
Comparative Analysis
| Compound Type | Solubility (µM) | Biological Activity |
|---|---|---|
| Original Fluxapyroxad | 25 | Moderate |
| Fluxapyroxad with Bicyclic Substituent | 155 | Enhanced |
| Original Boscalid | 11 | Moderate |
| Boscalid with Bicyclic Substituent | 152 | Enhanced |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Bioisosteric Bicyclic Scaffolds
Bicyclo[1.1.1]pentane Derivatives
- Structure : Lacks the oxygen atom present in 2-oxabicyclo[2.1.1]hexane, featuring a fully hydrocarbon scaffold.
- Applications : Primarily used as para-substituted phenyl bioisosteres. Example: Bicyclo[1.1.1]pentane-1-carboxylic acid in drug discovery for CNS targets.
- Limitations : Lower polarity compared to 2-oxabicyclo[2.1.1]hexane derivatives, leading to higher lipophilicity .
2-Oxabicyclo[2.2.2]octanes
- Structure : Larger bicyclic system (2.2.2 ring system) with an oxygen atom.
- Applications : Serve as para-substituted phenyl bioisosteres in RORγt agonists and myeloperoxidase inhibitors.
- Key Difference : The larger ring size alters geometric and electronic properties, making them less suited for mimicking ortho-substituted phenyl rings compared to 2-oxabicyclo[2.1.1]hexanes .
Physicochemical and Bioactivity Comparison
Table 1: Comparative Properties of Bioisosteres
Key Findings :
- The 2-oxabicyclo[2.1.1]hexane scaffold strikes a balance between rigidity and polarity , enabling effective mimicry of ortho-substituted phenyl rings while improving drug-like properties .
- In contrast, bicyclo[1.1.1]pentane derivatives are more lipophilic, limiting their utility in solubility-driven applications .
Heterocyclic Methanamine Derivatives
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Hydrochloride
- Structure : Combines an oxazole ring with a chlorophenyl group.
- Applications : Used in antibacterial and antifungal agents.
- Comparison : Higher metabolic instability due to the aromatic oxazole ring, contrasting with the saturated 2-oxabicyclo[2.1.1]hexane scaffold’s stability .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Structure : Features an ester group instead of a phenyl substitution.
- Applications : Intermediate in synthesizing conformationally constrained peptides.
- Key Difference : The ester moiety introduces hydrolytic instability under physiological conditions, unlike the more stable phenyl-substituted derivative .
Q & A
Q. What are the recommended synthetic routes for 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step routes starting from bicyclic precursors. Key steps include:
- Ring-Closing Reactions : Utilizing epoxide intermediates under controlled pH and temperature (e.g., 50°C, aqueous conditions) to form the oxabicyclo core .
- Amine Functionalization : Coupling phenyl groups via nucleophilic substitution or reductive amination. Sodium borohydride (NaBH₄) in ethanol at 0°C is effective for reducing imine intermediates .
- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ether to enhance stability and solubility .
Optimization Tips : - Monitor reaction progress via HPLC or TLC to isolate intermediates.
- Adjust solvent polarity (e.g., switching from THF to DCM) to improve yields in ring-closing steps .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
Methodological Answer: The hydrochloride salt improves:
- Solubility : Enhanced water solubility (>50 mg/mL) facilitates in vitro biological assays .
- Stability : Reduced hygroscopicity compared to the free base, with a shelf life of >12 months at 4°C in desiccated conditions .
Characterization : - Use differential scanning calorimetry (DSC) to confirm melting point (e.g., 180–185°C) and assess crystallinity.
- FT-IR spectroscopy verifies N–H and Cl⁻ interactions (peaks at 2500 cm⁻¹ and 600 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms. Validate activity using orthogonal assays (e.g., radioligand binding and calcium flux assays) .
- Purity Issues : Impurities >2% can skew results. Employ LC-MS with a C18 column (ACN/H₂O gradient) to confirm ≥98% purity .
Case Study :
A 2025 study found conflicting IC₅₀ values (10 µM vs. 50 µM) for serotonin receptor binding. Re-analysis using standardized buffers (pH 7.4, 25°C) resolved the disparity, attributing it to pH-sensitive amine protonation .
Q. What strategies are effective for modifying the bicyclic core to enhance target selectivity in drug development?
Methodological Answer:
- Ring Substitution : Introduce electron-withdrawing groups (e.g., fluorine at C3) to modulate electron density and receptor affinity. Computational docking (AutoDock Vina) predicts steric clashes with hydrophobic binding pockets .
- Side Chain Engineering : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve blood-brain barrier penetration. LogP values <3 are optimal for CNS targeting .
Experimental Validation : - Synthesize analogs via Suzuki-Miyaura coupling for aryl diversification.
- Test selectivity using receptor panels (e.g., CEREP’s Psychoactive Drug Screening Program) .
Q. How can spectral data (NMR, IR) be interpreted to confirm structural integrity after synthesis?
Methodological Answer:
- ¹H NMR : Key signals include:
- ¹³C NMR : Confirm quaternary carbons (δ 75–85 ppm for oxabicyclo oxygenated carbons) .
- IR : Absence of free amine N–H stretches (3300 cm⁻¹) confirms salt formation .
Q. What in silico tools are suitable for predicting the compound’s metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction : Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites. The methanamine group is prone to N-dealkylation .
- Toxicity Screening : Employ ProTox-II for hepatotoxicity risk assessment. Structural alerts include the bicyclic core (PAINS filter) .
Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
